TEPA(HBBBH)

Overview

Description

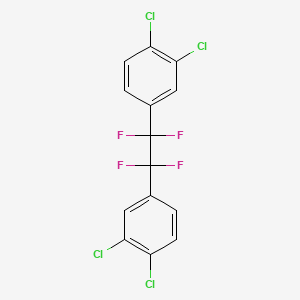

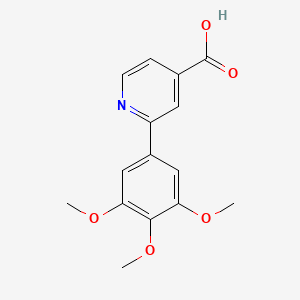

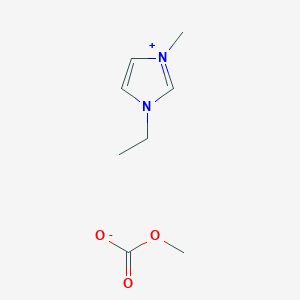

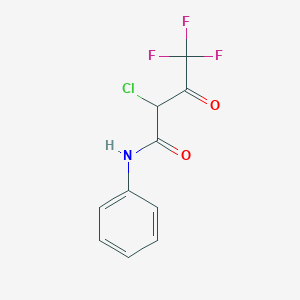

TEPA(HBBBH) is a chemical compound used as a protected polyamine linker or sidechain for various applications . Its full chemical name is t-butyl N,N-bis ({2-[(2-aminoethyl)[(t-butoxy)carbonyl]amino]ethyl})carbamate . It is also known by other synonyms such as 4,7,10-tri-Boc-tetraethylene pentamine, 4,7,10-tris(Boc)tetraethylenepentamine, Tp(Boc3), and N3,N6,N9-tris(t-butyloxycarbonyl)-3,6,9-triazaundecane-1,11-diamine .

Molecular Structure Analysis

The molecular formula of TEPA(HBBBH) is C23H47N5O6 . It has a molecular weight of 489.65 g/mol . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving TEPA(HBBBH) are not detailed in the available resources, it’s known that TEPA(HBBBH) is used in various applications, suggesting its involvement in a range of chemical reactions .Physical And Chemical Properties Analysis

TEPA(HBBBH) has a molecular weight of 489.65 g/mol . Its exact physical and chemical properties such as melting point, boiling point, density, solubility, etc., are not provided in the available resources.Scientific Research Applications

Protected Polyamine Linker in Polymer Synthesis

TEPA(HBBBH) is utilized as a protected polyamine linker in the synthesis of polymers. This application is crucial in creating polymers with specific properties, such as increased stability or enhanced interaction with biological molecules . For instance, trehalose click polymers, which can inhibit nanoparticle aggregation and promote plasmid DNA (pDNA) delivery in serum, benefit from the use of TEPA(HBBBH) as a linker .

Gene Delivery and DNA Packaging

The compound serves an important role in gene therapy research, particularly in the packaging and delivery of DNA. It has been used in the development of polymer beacons for luminescence and magnetic resonance imaging of DNA delivery, aiding in tracking the efficiency and location of gene delivery systems .

Solid-Phase Synthesis of Polyamidoamines

TEPA(HBBBH) is instrumental in the solid-phase synthesis of defined polyamidoamines. These polymers have a variety of applications, including drug delivery systems and tissue engineering scaffolds. The ability to synthesize them in a solid phase allows for greater control over the final product’s structure and properties .

Lanthanide-Containing Polycations for Imaging

In the field of biomedical imaging, TEPA(HBBBH) is used to create lanthanide-containing polycations. These compounds are designed for monitoring polyplex dynamics through lanthanide resonance energy transfer, providing a non-invasive method to study the behavior of polyplexes in real-time .

Haplotype Inference in Genomic Studies

TEPA(HBBBH) has been applied in genomic research, particularly in haplotype inference using long-read nanopore sequencing. This application is significant for accurately determining genetic variations and their influence on gene expression and protein activity, which has important clinical implications .

Analytical Chemistry for Drug Metabolites

Lastly, TEPA(HBBBH) is involved in the analytical measurement of drug metabolites. A specific application is the measurement of thioTEPA and its metabolite TEPA in plasma, which is critical for understanding the pharmacokinetics of chemotherapeutic drugs and optimizing patient treatment plans .

Mechanism of Action

Target of Action

TEPA(HBBBH) is primarily used as a protected polyamine linker or sidechain for various applications . It is involved in a range of chemical reactions, suggesting its interaction with multiple targets.

Mode of Action

TEPA(HBBBH) is a derivative of Thiotepa and Tepa, which are known to be trifunctional alkylating agents . Alkylation of DNA by Thiotepa and Tepa can follow two pathways . In the first pathway, these agents are capable of forming cross-links with DNA molecules via two different mechanisms . The first mechanism involves a ring-opening reaction initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . In the second pathway, Thiotepa and Tepa act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine .

Biochemical Pathways

It is known that thiotepa and tepa, from which tepa(hbbbh) is derived, can alkylate dna . This suggests that TEPA(HBBBH) may also interact with DNA and potentially affect various biochemical pathways.

Pharmacokinetics

It is known that thiotepa is metabolized by oxidative desulfuration by the cytochrome p450 enzymes cyp2b6 and cyp3a4 to tepa . Polymorphisms in these enzymes could influence exposure to Thiotepa and Tepa .

Result of Action

Given its use as a protected polyamine linker or sidechain, it is likely involved in facilitating various chemical reactions .

Action Environment

Given its chemical structure and its use in various applications, it is likely that factors such as ph, temperature, and the presence of other chemicals could potentially influence its action .

properties

IUPAC Name |

tert-butyl N,N-bis[2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47N5O6/c1-21(2,3)32-18(29)26(12-10-24)14-16-28(20(31)34-23(7,8)9)17-15-27(13-11-25)19(30)33-22(4,5)6/h10-17,24-25H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWDYNQTBFTICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)CCN(CCN(CCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101104032 | |

| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tepa(hbbbh) | |

CAS RN |

556082-09-8 | |

| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556082-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2,8-bis(2-aminoethyl)-5-[(1,1-dimethylethoxy)carbonyl]-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)